molecular formula C17H14N10O3S B11545168 Ethyl 1-(4-amino-1,2,5-oxadiazol-3-YL)-5-({5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}methyl)-1H-1,2,3-triazole-4-carboxylate

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-YL)-5-({5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}methyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B11545168
M. Wt: 438.4 g/mol
InChI Key: SFDYLLOFQDMMIK-UHFFFAOYSA-N
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Description

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-YL)-5-({5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}methyl)-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-amino-1,2,5-oxadiazol-3-YL)-5-({5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}methyl)-1H-1,2,3-triazole-4-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps may include:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Introduction of the triazole ring via click chemistry or other cyclization methods.
  • Functionalization of the indole ring with sulfur-containing groups.
  • Final esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-YL)-5-({5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}methyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Cyclization: Formation of additional ring structures.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and electrophiles (e.g., alkyl halides). Reaction conditions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes or as a potential drug candidate.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As a component in materials science for developing new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-amino-1,2,5-oxadiazol-3-YL)-5-({5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}methyl)-1H-1,2,3-triazole-4-carboxylate would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects through binding to these targets, modulating their activity, or altering cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 1-(4-amino-1,2,5-oxadiazol-3-YL)-5-({5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}methyl)-1H-1,2,3-triazole-4-carboxylate may include other heterocyclic compounds with similar ring structures, such as:

  • 1,2,4-Triazoles
  • Oxadiazoles
  • Indoles

Uniqueness

What sets this compound apart is its unique combination of multiple heterocyclic rings and functional groups, which may confer unique chemical and biological properties

Properties

Molecular Formula

C17H14N10O3S

Molecular Weight

438.4 g/mol

IUPAC Name

ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)triazole-4-carboxylate

InChI

InChI=1S/C17H14N10O3S/c1-2-29-16(28)12-10(27(26-22-12)15-13(18)24-30-25-15)7-31-17-20-14-11(21-23-17)8-5-3-4-6-9(8)19-14/h3-6H,2,7H2,1H3,(H2,18,24)(H,19,20,23)

InChI Key

SFDYLLOFQDMMIK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)CSC3=NC4=C(C5=CC=CC=C5N4)N=N3

Origin of Product

United States

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